REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][CH:10]=1)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:13][C:11]([F:12])([F:14])[C:8]1[N:9]=[CH:10][C:5]([CH2:4][NH2:1])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C=CC(=NC1)C(F)(F)F
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the reaction was quenched with saturated aqueous NH4Cl
|
Type
|
STIRRING
|
Details
|
stirred for a couple of hours
|
Type
|
ADDITION
|
Details
|
Anhydrous Na2SO4 was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined organic solution was concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |